molecular formula C19H25N3O5S B8369077 Benzamide, 5-(aminosulfonyl)-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- CAS No. 122892-35-7

Benzamide, 5-(aminosulfonyl)-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy-

Cat. No. B8369077
M. Wt: 407.5 g/mol
InChI Key: LHUCRZKSSIXTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04983633

Procedure details

To a cooled suspension of 14.3 g of 2-methoxy-5-sulfamoylbenzoic acid in 60 ml of tetrahydrofuran were successively added dropwise 6.25 g of triethylamine and 7.45 g of pivaloyl chloride with stirring. The mixture was stirred at the same temperature for 1 hour and then a solution of 10.0 g of 4-[2-(dimethylamino)ethoxy]-benzylamine in 40 ml of tetrahydrofuran was added dropwise with stirring. The mixture was stirred at room temperature for 14 hours and the solvent was evaporated. Hydrochloric acid (10%) was added to the residue and the aqueous solution was washed with ethyl acetate. The aqueous layer was made alkaline with potassium carbonate to give a precipitate, which was washed with water and ethyl acetate, of 16.6 g of colorless crystals. Recrystallization of the crystals from ethanol gave the title compound as colorless needles, m.p. 154°-155° C.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
7.45 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([S:12](=[O:15])(=[O:14])[NH2:13])=[CH:8][C:4]=1[C:5]([OH:7])=O.C(N(CC)CC)C.C(Cl)(=O)C(C)(C)C.[CH3:30][N:31]([CH3:43])[CH2:32][CH2:33][O:34][C:35]1[CH:42]=[CH:41][C:38]([CH2:39][NH2:40])=[CH:37][CH:36]=1>O1CCCC1>[CH3:30][N:31]([CH3:43])[CH2:32][CH2:33][O:34][C:35]1[CH:42]=[CH:41][C:38]([CH2:39][NH:40][C:5](=[O:7])[C:4]2[CH:8]=[C:9]([S:12](=[O:15])(=[O:14])[NH2:13])[CH:10]=[CH:11][C:3]=2[O:2][CH3:1])=[CH:37][CH:36]=1

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C=C1)S(N)(=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.25 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.45 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
CN(CCOC1=CC=C(CN)C=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Hydrochloric acid (10%) was added to the residue
WASH
Type
WASH
Details
the aqueous solution was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give a precipitate, which
WASH
Type
WASH
Details
was washed with water and ethyl acetate, of 16.6 g of colorless crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crystals from ethanol

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC1=CC=C(CNC(C2=C(C=CC(=C2)S(N)(=O)=O)OC)=O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.